(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione
Description
The compound “(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione” features a methanethione (C=S) core linked to a 2-hydroxyphenyl group and a piperazine ring substituted with a 2-hydroxy-thiobenzoyl moiety. This structure combines aromatic hydroxyl groups with a sulfur-containing backbone, which may enhance hydrogen-bonding capacity and electronic interactions.
Properties
IUPAC Name |
[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-15-7-3-1-5-13(15)17(23)19-9-11-20(12-10-19)18(24)14-6-2-4-8-16(14)22/h1-8,21-22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSXRPGGWMJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC=CC=C2O)C(=S)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333546 | |
| Record name | [4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
101793-38-8 | |
| Record name | [4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C14H16N2O3S
- SMILES Notation :
C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=S)C(C)(C)O
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Tyrosinase Inhibition : The compound has shown promising results in inhibiting the enzyme tyrosinase, which plays a critical role in melanin biosynthesis. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Summary
| Activity Type | Mechanism/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Competitive inhibitor | 3.8 | |
| Antioxidant | Scavenging free radicals | N/A | |
| Cytotoxicity | Non-cytotoxic up to 25 μM | N/A |
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into structure-activity relationships (SAR):
- SAR Analysis : Modifications in the phenolic and piperazine moieties significantly affect the inhibitory potency against tyrosinase. Compounds with additional hydrophilic substituents enhanced binding affinity and enzymatic inhibition .
- Biochemical Assays : Various derivatives were screened for their biological activities, confirming that the presence of a hydroxy group on the phenyl ring is crucial for optimal inhibitory action against tyrosinase .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of piperazine-linked methanethiones, which differ in substituents on the phenyl and piperazine groups. Key structural analogs and their differences include:
Key Observations :
- Hydroxyl Groups: The target compound’s 2-hydroxyphenyl and 2-hydroxy-thiobenzoyl groups may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., benzyl in or halogenated analogs in ). However, hydroxyl groups could also increase susceptibility to oxidative degradation.
- Steric Effects : Bulky substituents like benzyl in or butylsulfonyl in may reduce conformational flexibility compared to the target compound’s smaller hydroxy-thiobenzoyl group.
Key Advantages and Limitations
- Advantages: Enhanced hydrogen-bonding capacity for targeted interactions. Potential for dual functionality (antioxidant and chelating properties) due to hydroxyl groups.
- Limitations :
- Possible instability under oxidative conditions.
- Lack of direct pharmacological data limits predictive conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
